![molecular formula C22H26N4O3S2 B2974675 N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-15-9](/img/structure/B2974675.png)
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available resources. The synthesis likely involves complex organic chemistry reactions, given the complexity of the compound .Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
This study discusses the crystal structures of three anticonvulsant enaminones, highlighting the role of hydrogen bonding and the conformations adopted by the cyclohexene rings. The findings might offer insights into the design and synthesis of compounds with similar structures, including the one of interest, particularly in terms of understanding the impact of hydrogen bonding on their chemical behavior and potential pharmacological applications (Kubicki, Bassyouni, & Codding, 2000).
Heterocyclic Synthesis with Thiophene Derivatives
This research explores the synthesis of various heterocyclic compounds starting from thiophenylhydrazonoacetates, which are closely related to the thiophene component in the target compound. The study's focus on the reactivity of these precursors towards different nucleophiles might provide valuable methodology references for synthesizing and functionalizing compounds containing thiophene units (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Anti-inflammatory Properties of Pyrazolopyrimidines
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of compounds within this chemical framework. Although the target compound was not directly mentioned, this research suggests that similar compounds could be explored for their anticancer and anti-inflammatory properties, providing a starting point for further investigation (Rahmouni et al., 2016).
Synthesis and Antimicrobial Activity of Thienopyridines
Another study focused on the synthesis of thienopyridines and their antimicrobial activity. Given the structural similarity to the compound of interest, particularly the thiophene and pyridine components, this research could offer insights into potential antimicrobial applications of the target compound and related synthetic approaches (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent flow of potassium ions across the cell membrane .
Biochemical Pathways
The activation of GIRK channels modulates the excitability of cells . GIRK channels are key effectors in GPCR signaling pathways . They play a crucial role in various physiological processes and potential therapeutic targets .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cellular excitability . This can have various effects depending on the specific type of cell and the physiological context .
properties
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h5,8,10,12,15-16H,2-4,6-7,9,11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPFSVIOUMJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.